Crizotinib is a small molecule inhibitor of receptor tyrosine kinases (RTKs) c-Met (also known as Hepatocyte Growth Factor Receptor) and Anaplastic Lymphoma Kinase (ALK). [] It is an orally bioavailable, ATP-competitive inhibitor, meaning it binds to the ATP-binding site of these kinases and prevents their activation. [] Crizotinib has been extensively validated as a highly specific inhibitor of c-Met and ALK, showing minimal activity against over 120 other RTKs. [] In scientific research, crizotinib serves as a valuable tool for studying the roles of c-Met and ALK in various cellular processes, including cell growth, proliferation, survival, and migration. []
Crizotinib, chemically known as (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, is sourced from various synthetic methodologies aimed at producing its active pharmaceutical ingredient. It belongs to the class of compounds known as kinase inhibitors, specifically targeting ALK and c-Met pathways, which are crucial in tumorigenesis and cancer progression.
The synthesis of Crizotinib involves several key steps that can be summarized as follows:
Crizotinib's molecular structure can be described as follows:
The compound's three-dimensional configuration is critical for its interaction with target kinases, influencing its efficacy as an inhibitor.
Crizotinib undergoes various chemical reactions during its synthesis:
Crizotinib functions primarily by inhibiting the activity of anaplastic lymphoma kinase, which plays a pivotal role in cell proliferation and survival in cancers that express this kinase aberrantly. The mechanism involves binding to the ATP-binding site of ALK, preventing phosphorylation and subsequent activation of downstream signaling pathways that lead to tumor growth.
Additionally, Crizotinib inhibits c-Met signaling, which is implicated in invasive growth and metastasis in various cancers. This dual inhibition contributes significantly to its therapeutic effects in treating ALK-positive NSCLC .
These properties are crucial for formulation development in pharmaceutical applications.
Crizotinib has revolutionized the treatment landscape for patients with ALK-positive non-small cell lung cancer. Its targeted action allows for effective management of tumor growth with potentially fewer side effects compared to traditional chemotherapy. Ongoing research continues to explore its efficacy against other malignancies harboring similar genetic alterations, expanding its potential applications beyond NSCLC .
Crizotinib (PF-02341066) is a multi-targeted tyrosine kinase inhibitor with potent activity against anaplastic lymphoma kinase (ALK), ROS1 (c-ros oncogene 1), and c-MET (hepatocyte growth factor receptor, HGFR). Its primary therapeutic effect in non-small cell lung cancer (NSCLC) stems from inhibiting ALK and ROS1 fusion proteins, while c-MET inhibition contributes to antimetastatic activity. The half-maximal inhibitory concentrations (IC₅₀) demonstrate its selectivity: ALK (24 nM), ROS1 (11 nM), and c-MET (12 nM) [1] [7]. Crizotinib competitively binds to the ATP-binding pocket of these kinases, preventing autophosphorylation and downstream signaling. This inhibition is particularly effective in tumors driven by ALK or ROS1 rearrangements, where constitutive kinase activation promotes cell proliferation and survival [2] [6].
Table 1: Kinase Inhibition Profile of Crizotinib
Target Kinase | IC₅₀ (nM) | Biological Role | Relevance in Cancer |
---|---|---|---|
ALK | 24 | Regulates cell growth/differentiation | Oncogenic fusion proteins (e.g., EML4-ALK) |
ROS1 | 11 | Involved in cell adhesion/migration | Chromosomal rearrangements (e.g., CD74-ROS1) |
c-MET | 12 | Mediates invasive growth & metastasis | Amplification/mutation in solid tumors |
RON | >100* | Modulates cell motility | Overexpression in epithelial cancers |
*Estimated based on structural homology to c-MET [1] [7].
Crizotinib ((R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine) is a small molecule (molecular weight: 450.34 Da) with a central aminopyridine core critical for kinase binding. It occupies the ATP-binding site through:
In ALK, crizotinib stabilizes the inactive kinase conformation by displacing the activation loop, preventing autophosphorylation. ROS1 shares 77% amino acid identity in the kinase domain with ALK, explaining crizotinib’s high affinity for both targets [6] [7].
Table 2: Key Binding Residues for Crizotinib in Kinases
Kinase | H-Bond Residues | Hydrophobic Pocket Residues | Gatekeeper Residue |
---|---|---|---|
ALK | Met1199, Glu1197 | Leu1122, Leu1198, Val1130 | Leu1196 |
ROS1 | Met2024, Glu2022 | Leu2087, Leu2023, Val1944 | Leu2021 |
c-MET | Met1160, Asp1222 | Leu1157, Val1092, Tyr1159 | Tyr1230 |
Crizotinib disrupts critical oncogenic pathways by inhibiting ALK, ROS1, and c-MET:
Figure: Crizotinib’s network of pathway inhibition
ALK/ROS1/c-MET → PI3K/AKT/mTOR → Cell Survival × → RAS/RAF/ERK → Proliferation × → JAK/STAT → Migration × TβRI → Smad2/3 → EMT/Metastasis ×
Oncogenic fusions deregulate ALK/ROS1 kinase activity, creating therapeutic vulnerabilities:
Table 3: Common Oncogenic Fusions Targeted by Crizotinib
Fusion Protein | Frequency in NSCLC | Key Fusion Partners | Response to Crizotinib |
---|---|---|---|
EML4-ALK | 3–5% | EML4 (V1–V7) | ORR: 72–74% [3] [7] |
ROS1 rearrangements | 1–2% | CD74, SLC34A2, FIG, SDC4, EZR | ORR: 72%; median PFS: 19.3 mo [6] [9] |
NPM-ALK* | Rare (ALCL) | Nucleophosmin | ORR: 90% (in ALCL) [1] |
*Anaplastic large cell lymphoma (ALCL), not NSCLC.
Crizotinib resistance arises via secondary kinase mutations (e.g., ALK L1196M, ROS1 G2032R) or bypass pathways (e.g., MET amplification), but retains efficacy against baseline fusions [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7